![molecular formula C12H9N3O2 B1313181 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol CAS No. 34771-39-6](/img/structure/B1313181.png)
6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol is a heterocyclic compound with a molecular formula of C12H9N3O2 and a molecular weight of 227.22 g/mol . This compound is characterized by a pyrrolo[3,2-d]pyrimidine core with a phenyl group at the 6-position and hydroxyl groups at the 2- and 4-positions. It is a white powder that is typically stored in a refrigerator to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol can be achieved through various synthetic routes. One common method involves the multicomponent condensation reaction of formaldehyde with uracil analogs and amines . Another approach includes the three-component condensation of aryl aldehydes, amines such as aniline, aminouracil, thiocyanate salts, or aminopyrimidine derivatives and active methylenes under catalytic conditions in a basic or acidic medium . Additionally, a regiospecific one-pot reaction under solvent-free and microwave irradiation conditions has been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with alkyl amines in the presence of N,N-diisopropylethylamine (DIEA) to form substituted derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form new heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl amines and N,N-diisopropylethylamine (DIEA) in tetrahydrofuran (THF) are commonly used.
Cyclization Reactions: Reagents such as 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolo[3,2-d]pyrimidine derivatives.
Cyclization Reactions: New heterocyclic compounds with potential biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of cAMP-phosphodiesterase, which prevents the absorption of vascular and blood cells and strengthens PGI2 anti-aggregation activity.
Anticancer Activity: It inhibits dihydrofolate reductase, thereby reducing the synthesis of pyrimidine and purine, which are essential for DNA and RNA synthesis in cancer cells.
Comparison with Similar Compounds
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidines: These compounds are structurally similar but differ in the position of the nitrogen atoms in the pyrimidine ring.
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds have a pyrano ring fused to the pyrimidine core and exhibit different biological activities.
Pemetrexed: A well-known anticancer drug that contains a pyrrolo[2,3-d]pyrimidine core.
The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit multiple enzymes, making it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
6-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-11-10-9(14-12(17)15-11)6-8(13-10)7-4-2-1-3-5-7/h1-6,13H,(H2,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQYZHCVGVXICO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=O)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441440 |
Source


|
| Record name | 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34771-39-6 |
Source


|
| Record name | 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



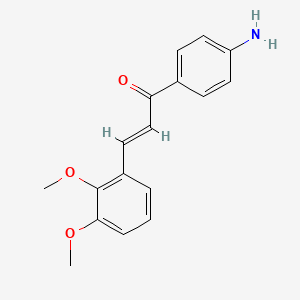

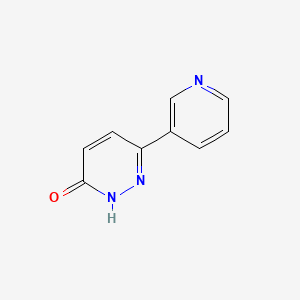
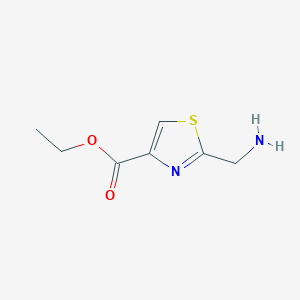
![3H-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B1313108.png)
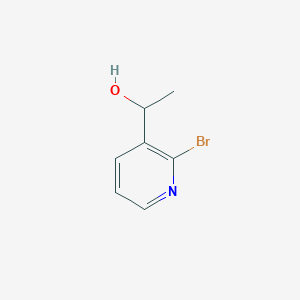
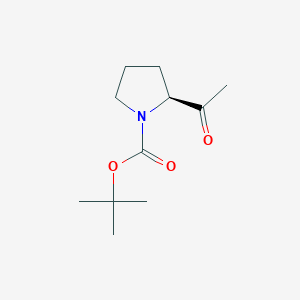
![2-[2-(3-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B1313123.png)

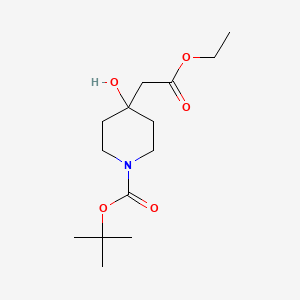
![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1313128.png)
